molecular formula C3H4BrN B099969 2-Bromopropionitrile CAS No. 19481-82-4

2-Bromopropionitrile

Cat. No.: B099969
CAS No.: 19481-82-4
M. Wt: 133.97 g/mol
InChI Key: PYNYHMRMZOGVML-UHFFFAOYSA-N
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Description

2-Bromopropionitrile, also known as 2-Bromopropanenitrile, is an organic compound with the molecular formula C3H4BrN. It is a colorless liquid with a strong, pungent odor. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.

Biochemical Analysis

Biochemical Properties

2-Bromopropionitrile plays a significant role in biochemical reactions, particularly as an initiator in ATRP. In this process, it interacts with enzymes and proteins that facilitate the polymerization of acrylonitrile. The compound acts as a radical initiator, generating radicals that propagate the polymerization reaction. The interaction with Yb-based catalysts and 2,2’-bipyridine as a ligand is crucial for the efficiency of this reaction .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can disrupt cellular metabolism by inhibiting key enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or by inducing conformational changes. The compound’s ability to generate radicals plays a crucial role in its mechanism of action, particularly in polymerization reactions. These radicals can interact with DNA, proteins, and other cellular components, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant oxidative stress, liver damage, and alterations in metabolic pathways. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase. The metabolism of this compound can affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to proteins and other cellular components, affecting its localization and accumulation. The distribution of this compound within tissues can influence its overall biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopropionitrile can be synthesized through the bromination of propionitrile. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of propionitrile using bromine and a suitable catalyst. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate and purify this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromopropionitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Reduction Reactions: It can be reduced to 2-propionitrile using reducing agents like lithium aluminum hydride.

    Polymerization Reactions: It is used as an initiator in atom transfer radical polymerization (ATRP) of acrylonitrile.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or amines are used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as a solvent.

    Polymerization: Catalysts such as copper bromide and ligands like N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine are used in ATRP.

Major Products:

    Substitution: Products include 2-hydroxypropionitrile, 2-cyanopropionitrile, and 2-aminopropionitrile.

    Reduction: The major product is 2-propionitrile.

    Polymerization: The product is polyacrylonitrile.

Scientific Research Applications

2-Bromopropionitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as an initiator in polymerization reactions.

    Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    3-Bromopropionitrile: Similar in structure but with the bromine atom on the third carbon.

    2-Chloropropionitrile: Similar but with a chlorine atom instead of bromine.

    2-Bromo-2-methylpropionitrile: Similar but with an additional methyl group on the second carbon.

Uniqueness: 2-Bromopropionitrile is unique due to its specific reactivity and applications in polymerization reactions. Its ability to act as an initiator in ATRP makes it valuable in the synthesis of polymers with controlled molecular weights and architectures.

Properties

IUPAC Name

2-bromopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN/c1-3(4)2-5/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNYHMRMZOGVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941245
Record name 2-Bromopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19481-82-4
Record name Propanenitrile, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019481824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromopropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-Bromopropionitrile in polymer chemistry?

A1: this compound (BPN) is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP) reactions. [, , , , , , , , , , , , , , , ] This versatile technique allows for the controlled synthesis of polymers with predetermined molecular weights and narrow polydispersities. [, , , , , , , , , , , ]

Q2: How does the choice of ligand affect the polymerization of acrylonitrile using this compound in ICAR ATRP?

A2: Research indicates that employing this compound as the initiator and a copper catalyst complexed with either tris(2-pyridylmethyl)amine (TPMA) or N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) ligand in Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization (ICAR ATRP) of acrylonitrile yields well-defined polyacrylonitrile. Notably, the CuBr2/TPMA catalyst system demonstrated superior performance in achieving narrower molecular weight distributions. []

Q3: Can you elaborate on the impact of solvent selection on the polymerization of acrylonitrile with this compound?

A3: Studies have shown that the solvent significantly influences the ATRP of acrylonitrile using this compound as the initiator. For instance, N,N-dimethylformamide (DMF) proved to be more effective than propylene carbonate and toluene, resulting in a shorter induction period and a faster polymerization rate. [] In the case of iron-mediated ATRP with a 2-[(diphenylphosphino)methyl]pyridine ligand, toluene provided better control over the polymerization compared to polar solvents. []

Q4: What is the significance of chain extension experiments in the context of ATRP using this compound?

A4: Chain extension experiments serve as compelling evidence for the controlled/"living" nature of ATRP utilizing this compound. These experiments involve using a pre-synthesized polymer with a bromine end group, derived from this compound, as a macroinitiator to polymerize additional monomers. The successful addition of new monomer units, leading to increased molecular weight while maintaining a narrow dispersity, confirms the living character of the polymerization. [, , , ]

Q5: How does this compound contribute to the synthesis of copolymers?

A5: this compound serves as an effective initiator for the ATRP of various monomer combinations, leading to well-defined copolymers with controlled compositions and architectures. Researchers have successfully synthesized copolymers of acrylonitrile with monomers like ethyl methacrylate, [, ] n-butyl acrylate, [] 2-methoxyethyl acrylate, [] and styrene, [] highlighting the versatility of this compound in copolymerization reactions.

Q6: Can this compound be used with different catalyst systems in ATRP?

A6: Absolutely! Research demonstrates the successful application of this compound with various ATRP catalyst systems. These include copper-based catalysts complexed with ligands like 2,2′-bipyridine, [, , , , ] N,N,N′,N′′,N′′-pentamethyldiethylenetriamine, [, ] and hexamethylated tris(2-aminoethyl)amine, [] as well as iron-based catalysts with ligands like triphenylphosphine [] and 2-[(diphenylphosphino)methyl]pyridine. []

Q7: Beyond ATRP, are there other applications of this compound in organic synthesis?

A7: Indeed! this compound participates in reactions beyond ATRP. It acts as a reactant in the synthesis of phosphorus-containing triazole derivatives with potential insecticidal, acaricidal, and nematocidal properties. [] Furthermore, it serves as an alkyl halide component in one-pot sequential reactions involving azide–alkyne [3+2] cycloaddition and atom transfer radical addition (ATRA) catalyzed by copper complexes. []

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